molecular formula C21H20N2O5S2 B11680234 Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate

Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B11680234
M. Wt: 444.5 g/mol
InChI Key: UEVQNEBVPNUNGV-UHFFFAOYSA-N
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Description

ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse applications in medicinal chemistry and material science . This compound, in particular, is characterized by its unique structure, which includes both methoxyphenyl and thiophene moieties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and automated systems to streamline the process.

Chemical Reactions Analysis

ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound, potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl moiety, using reagents like sodium hydride or organolithium compounds.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism by which ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl and thiophene moieties allow it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other thiophene derivatives, ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and applications.

Properties

Molecular Formula

C21H20N2O5S2

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C21H20N2O5S2/c1-4-28-21(26)16-12(2)17(19(25)22-13-7-9-14(27-3)10-8-13)30-20(16)23-18(24)15-6-5-11-29-15/h5-11H,4H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

UEVQNEBVPNUNGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)NC(=O)C3=CC=CS3

Origin of Product

United States

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